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Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl N-acetylanthranilate (Methyl 2-acetamidobenzoate), a derivative of

anthranilic acid, is a compound of interest in the flavor, fragrance, and pharmaceutical

industries.[1][2] Its synthesis and incorporation into various products necessitate a robust

analytical framework to confirm its identity, purity, and stability. This document provides a

detailed overview of the key analytical techniques and corresponding protocols for the

comprehensive characterization of Methyl N-acetylanthranilate.

Physicochemical Properties
A foundational step in characterization is the determination of basic physicochemical

properties.
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Property Value Reference

Molecular Formula C₁₀H₁₁NO₃ [1][2]

Molecular Weight 193.20 g/mol [1][3]

CAS Number 2719-08-6 [1][2]

Appearance
White to light yellow crystalline

powder
[1][3][4]

Solubility
Slightly soluble in water;

Soluble in ethanol
[1][3]

Odor/Flavor Profile
Fruity, powdery, grape-like

aroma
[1][3][4]

Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl N-
acetylanthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.[1]

Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of Methyl N-acetylanthranilate in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio (typically 8-16 scans).

Set a spectral width of approximately 12-16 ppm.
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Integrate the resulting peaks and reference them to the residual solvent signal or an

internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a carbon spectrum, often requiring a larger number of scans (e.g., 1024 or more)

due to the low natural abundance of ¹³C.

Use a spectral width of approximately 200-240 ppm.

Reference the spectrum to the deuterated solvent signal.

Quantitative Data: NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ) ppm

Aromatic Protons 6.5 - 8.0

Ester Methyl (-OCH₃) ~3.9

Acetyl Methyl (-COCH₃) ~2.2

Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ) ppm

Carbonyl Carbons (C=O) > 160 (Ester and Amide)

Aromatic Carbons 110 - 150

Ester Methyl Carbon (-OCH₃) ~52

Acetyl Methyl Carbon (-COCH₃) ~25

Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]
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Diagram 1: NMR Analysis Workflow
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Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation: Place a small amount (a few milligrams) of the solid Methyl N-
acetylanthranilate powder directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Background Scan: Perform a background scan with a clean, empty ATR crystal to account

for atmospheric H₂O and CO₂.

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with

the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of

4000-400 cm⁻¹.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is used to identify characteristic functional group peaks.
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Quantitative Data: IR Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group Absorption Range (cm⁻¹) Description

N-H Stretch (Amide) 3300 - 3100
Secondary amide N-H
stretching

C-H Stretch (Aromatic) 3100 - 3000 Aromatic C-H stretching

C-H Stretch (Aliphatic) 3000 - 2850 Methyl group C-H stretching

C=O Stretch (Ester) ~1720 Ester carbonyl stretching

C=O Stretch (Amide I) ~1680 Amide carbonyl stretching

The IR spectrum confirms the presence of both ester and amide carbonyl groups, typically

appearing in the 1650-1750 cm⁻¹ region.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly its chromophoric system.[1]

Protocol: UV-Vis Analysis

Sample Preparation: Prepare a dilute solution of Methyl N-acetylanthranilate in a UV-

transparent solvent (e.g., ethanol or methanol). A concentration in the range of 1-10 µg/mL is

typical.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero

the instrument.

Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution and

record the absorbance spectrum, typically from 200 to 400 nm.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

The substituted benzene ring, along with the adjacent carbonyl and acetylamino groups, forms

the primary chromophore responsible for UV absorption.[1]

Chromatographic Techniques
Chromatographic methods are essential for separating Methyl N-acetylanthranilate from

impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds.

Protocol: GC-MS Analysis

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like

ethyl acetate or methanol to a concentration of approximately 1 mg/mL. An internal standard

can be added for precise quantification.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

Column: Use a suitable capillary column, such as a 30 m x 0.25 mm column with a 5%

phenyl-methylpolysiloxane stationary phase.[5]

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[5]

Injector: Set the injector temperature to 250°C in split mode.

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5 minutes.[5]

Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the compound peak based on its retention time. Confirm identity by

comparing the acquired mass spectrum with a reference library or by analyzing the

fragmentation pattern.
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Diagram 2: GC-MS Analysis Workflow
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Diagram 3: Logical Workflow for Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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